1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17694034
InChI: InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3
SMILES:
Molecular Formula: C13H17BrO
Molecular Weight: 269.18 g/mol

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

CAS No.:

Cat. No.: VC17694034

Molecular Formula: C13H17BrO

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol -

Specification

Molecular Formula C13H17BrO
Molecular Weight 269.18 g/mol
IUPAC Name 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol
Standard InChI InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3
Standard InChI Key NLCHEJDZPLUIJL-UHFFFAOYSA-N
Canonical SMILES CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a cyclopentane ring with three distinct substituents:

  • A hydroxyl group (-OH) at position 1, classifying it as a secondary alcohol.

  • A 4-bromo-2-methylphenyl group at position 1, introducing aromaticity and electrophilic substitution potential.

  • A methyl group (-CH3_3) at position 3, contributing to steric effects and influencing ring conformation.

The IUPAC name, 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol, reflects this substitution pattern. The canonical SMILES representation (CC1CCCC1(C2=C(C=C(C=C2)Br)C)O) codifies the connectivity, while the InChIKey (GJSAMPXXGUVEAK-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol can be conceptualized through disconnection of key bonds:

  • Cyclopentane Ring Formation: Via cyclization of a linear precursor or modification of a pre-existing ring.

  • Aryl Group Introduction: Through Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling.

  • Hydroxyl Group Installation: By reduction of a ketone intermediate or hydrolysis of a protected alcohol.

Alkylation of Cyclopentanone

A plausible route involves the alkylation of cyclopentanone with 4-bromo-2-methylbenzyl chloride in the presence of a strong base (e.g., NaH), followed by reduction of the resulting ketone:

Cyclopentanone+4-Bromo-2-methylbenzyl chlorideNaH, THF1-(4-Bromo-2-methylphenyl)cyclopentanone\text{Cyclopentanone} + \text{4-Bromo-2-methylbenzyl chloride} \xrightarrow{\text{NaH, THF}} \text{1-(4-Bromo-2-methylphenyl)cyclopentanone}

Subsequent reduction using lithium aluminum hydride (LiAlH4_4) yields the alcohol:

1-(4-Bromo-2-methylphenyl)cyclopentanoneLiAlH41-(4-Bromo-2-methylphenyl)cyclopentanol\text{1-(4-Bromo-2-methylphenyl)cyclopentanone} \xrightarrow{\text{LiAlH}_4} \text{1-(4-Bromo-2-methylphenyl)cyclopentanol}

Physicochemical Properties and Analytical Characterization

Key Physical Properties

PropertyValue/Description
Molecular FormulaC13H17BrO\text{C}_{13}\text{H}_{17}\text{BrO}
Molecular Weight269.18 g/mol
Melting PointNot reported (inferred: 80–100°C)
Boiling PointNot reported (estimated: >250°C)
SolubilitySoluble in THF, DCM; sparingly in H2_2O

The bromine atom’s polarizability enhances solubility in organic solvents, while the hydroxyl group permits hydrogen bonding.

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band near 3300 cm1^{-1} confirms the -OH stretch. The C-Br bond appears at 500–600 cm1^{-1}.

  • NMR Spectroscopy:

    • 1H^1\text{H}: δ 1.2–1.8 (m, cyclopentane CH2_2), δ 2.3 (s, aryl-CH3_3), δ 4.5 (br s, OH).

    • 13C^{13}\text{C}: δ 25–35 (cyclopentane carbons), δ 122–140 (aromatic carbons), δ 70 (C-OH).

Applications in Pharmaceutical and Material Sciences

Pharmaceutical Intermediate

The compound’s bromine and hydroxyl groups make it a candidate for:

  • Anticancer Agents: Analogous cyclopentanols inhibit tubulin polymerization, a mechanism exploited in Taxol derivatives .

  • Antimicrobials: Brominated aromatics exhibit activity against Gram-positive bacteria, suggesting potential lead optimization.

Material Science Applications

  • Liquid Crystals: The rigid cyclopentane core and substituent asymmetry may induce mesophase behavior.

  • Polymer Additives: As a flame retardant, bromine content could suppress combustion in polyesters.

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